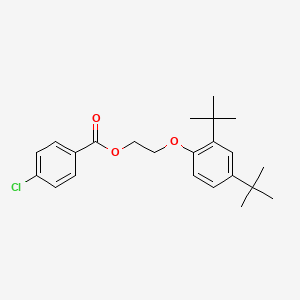![molecular formula C23H28N2O5 B12454954 4-nitrobenzyl N-[(4-tert-butylphenyl)carbonyl]valinate](/img/structure/B12454954.png)
4-nitrobenzyl N-[(4-tert-butylphenyl)carbonyl]valinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-nitrobenzyl N-[(4-tert-butylphenyl)carbonyl]valinate is a complex organic compound with a unique structure that combines a nitrobenzyl group, a tert-butylphenyl group, and a valinate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrobenzyl N-[(4-tert-butylphenyl)carbonyl]valinate typically involves multiple steps. One common method starts with the preparation of 4-nitrobenzyl bromide, which is then reacted with 4-tert-butylphenyl carbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then coupled with valine or its derivative under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-nitrobenzyl N-[(4-tert-butylphenyl)carbonyl]valinate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitrobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-aminobenzyl N-[(4-tert-butylphenyl)carbonyl]valinate, while substitution reactions can lead to various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4-nitrobenzyl N-[(4-tert-butylphenyl)carbonyl]valinate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-nitrobenzyl N-[(4-tert-butylphenyl)carbonyl]valinate involves its interaction with specific molecular targets. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with proteins or enzymes, leading to inhibition or modification of their activity. The tert-butylphenyl group provides steric hindrance, affecting the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-tert-butylphenyl 4-nitrobenzyl ether
- 4-nitrobenzyl N-(tert-butoxycarbonyl)tyrosinate
- 4-tert-butylphenol
Uniqueness
4-nitrobenzyl N-[(4-tert-butylphenyl)carbonyl]valinate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both nitro and tert-butylphenyl groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C23H28N2O5 |
|---|---|
Molekulargewicht |
412.5 g/mol |
IUPAC-Name |
(4-nitrophenyl)methyl 2-[(4-tert-butylbenzoyl)amino]-3-methylbutanoate |
InChI |
InChI=1S/C23H28N2O5/c1-15(2)20(22(27)30-14-16-6-12-19(13-7-16)25(28)29)24-21(26)17-8-10-18(11-9-17)23(3,4)5/h6-13,15,20H,14H2,1-5H3,(H,24,26) |
InChI-Schlüssel |
YLZUVENCFQKJRA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-chloro-N'-[(4-chlorophenoxy)acetyl]-6-methoxy-1-benzothiophene-2-carbohydrazide](/img/structure/B12454871.png)
![2,5-dichloro-N-[(1R)-1-phenylethyl]benzenesulfonamide](/img/structure/B12454877.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{1-[(2-phenylethyl)amino]propylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12454881.png)
![1-{3-[(E)-(3-bromo-5-tert-butyl-2-hydroxyphenyl)diazenyl]phenyl}ethanone](/img/structure/B12454889.png)
![11-[2-(benzyloxy)phenyl]-3-phenyl-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12454900.png)

![N-(2-Hydroxyethyl)-3-[3-(phenylsulfanyl)-1H-indol-2-yl]propanamide](/img/structure/B12454915.png)

![N'-[(3E)-1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(naphthalen-2-ylamino)acetohydrazide (non-preferred name)](/img/structure/B12454926.png)
![N-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B12454946.png)
![11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-10-(cyclopropylcarbonyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12454949.png)


![N-(4-chlorophenyl)-2-{[6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12454968.png)
